Methyl (E)-3-iodo-2-methylacrylate
Description
Contextual Significance of α,β-Unsaturated Esters in Synthetic Chemistry
α,β-Unsaturated esters are a cornerstone of modern synthetic chemistry, valued for their dual reactivity. sigmaaldrich.com The conjugated system of the carbon-carbon double bond and the carbonyl group allows them to act as electrophiles in several key reactions. They are classic Michael acceptors, undergoing conjugate addition with a wide range of nucleophiles. nist.gov Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of cyclic systems. nist.gov The ester functionality itself can be readily transformed into other functional groups, including carboxylic acids, amides, and alcohols, further extending the synthetic utility of this class of compounds. sigmaaldrich.com The stereoselective synthesis of α,β-unsaturated esters is also an area of intense research, as the geometry of the double bond can significantly influence the stereochemical outcome of subsequent reactions.
Role of Vinyl Iodides and α-Iodoacrylates as Versatile Building Blocks
Vinyl iodides are highly prized intermediates in organic synthesis, primarily for their role in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making vinyl iodides particularly reactive substrates in reactions such as the Suzuki, Heck, Sonogashira, and Stille couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The ability to form these bonds under relatively mild conditions and with high stereochemical retention makes vinyl iodides powerful tools for the synthesis of complex natural products and pharmaceutical agents.
α-Iodoacrylates, a specific subclass of vinyl iodides, combine the reactivity of the vinyl iodide with the synthetic versatility of the acrylate (B77674) system. They serve as valuable precursors for the synthesis of trisubstituted alkenes, which are common motifs in biologically active molecules. The stereoselective synthesis of (E)-α-iodoacrylates has been a subject of study, with methods developed to control the geometry of the double bond, which is crucial for the stereospecificity of subsequent coupling reactions.
Structural Features and Synthetic Potential of Methyl (E)-3-iodo-2-methylacrylate
This compound distinguishes itself through a specific combination of structural features that dictate its reactivity and synthetic potential. The (E)-configuration of the double bond provides defined stereochemistry for subsequent transformations. The vinyl iodide at the β-position is the most reactive site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
The presence of the methyl group at the α-position is a key feature. This group can influence the electronic properties of the acrylate system and can introduce steric hindrance that may affect the regioselectivity and stereoselectivity of certain reactions. Furthermore, this methyl group is retained in the final product, providing a specific substitution pattern that may be desirable in the target molecule.
The synthetic potential of this compound lies predominantly in its use in palladium-catalyzed cross-coupling reactions. By analogy with similar α-iodoacrylates, it is expected to readily engage with a variety of coupling partners, including boronic acids (Suzuki coupling), organostannanes (Stille coupling), and terminal alkynes (Sonogashira coupling). These reactions would lead to the formation of a diverse array of more complex α,β-unsaturated esters, which can then be further elaborated into a variety of molecular scaffolds.
While specific experimental data for this compound is not widely available in the literature, its properties can be inferred from its close structural analogs. For instance, the physical properties of Methyl (E)-3-iodoacrylate are well-documented and provide a useful reference point.
Table 1: Physical Properties of Methyl (E)-3-iodoacrylate (Analogue)
| Property | Value |
| Molecular Formula | C₄H₅IO₂ |
| Molecular Weight | 211.99 g/mol |
| Boiling Point | 182.1 °C at 760 mmHg |
| Melting Point | 84.5-85 °C |
| Appearance | Solid |
Data for Methyl (E)-3-iodoacrylate, a close structural analog of this compound.
The reactivity of this compound in cross-coupling reactions can be illustrated by the general scheme of a Suzuki coupling, a reaction for which vinyl iodides are excellent substrates.
Table 2: Representative Reaction: Suzuki Cross-Coupling
| Reactants | Catalyst | Base | Solvent | Product |
| This compound, Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Methyl (E)-3-aryl-2-methylacrylate |
This represents a generalized Suzuki reaction, a highly probable transformation for this compound based on the known reactivity of vinyl iodides.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7IO2 |
|---|---|
Molecular Weight |
226.01 g/mol |
IUPAC Name |
methyl (E)-3-iodo-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-4(3-6)5(7)8-2/h3H,1-2H3/b4-3+ |
InChI Key |
IVSUAELRYDMRIW-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\I)/C(=O)OC |
Canonical SMILES |
CC(=CI)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl E 3 Iodo 2 Methylacrylate and Its Precursors
Preparation of (E)-3-iodo-2-methylacrylic Acid as a Key Intermediate
The cornerstone for the synthesis of methyl (E)-3-iodo-2-methylacrylate is the preparation of its corresponding carboxylic acid, (E)-3-iodo-2-methylacrylic acid. The stereochemistry of this intermediate is critical, as it dictates the final configuration of the ester.
Methods for Stereoselective Iodoalkenylation leading to the Acid Precursor
A primary route to (E)-3-iodo-2-methylacrylic acid involves the stereoselective hydroiodination of 2-methylpropiolic acid. The addition of hydroiodic acid (HI) across the carbon-carbon triple bond of the alkyne can lead to either the (E) or (Z) isomer. Achieving high stereoselectivity for the (E) isomer is paramount. Research on the hydroiodination of propiolic acid has shown that the reaction can yield both cis- and trans-3-iodoacrylic acid, with the trans (or E) isomer often being the thermodynamically more stable product. researchgate.net The reaction conditions, including solvent and temperature, can be manipulated to favor the desired (E) isomer.
Another approach is the iodocyclization of alkynes, which can be a stereoselective process. researchgate.net While not a direct route to the acrylic acid, these methods highlight the strategies available for controlling the stereochemistry of iodo-substituted double bonds.
Esterification Methods for this compound
Once (E)-3-iodo-2-methylacrylic acid is obtained, the subsequent step is esterification to yield the methyl ester.
Use of Diazomethane (B1218177) Reagents for Methyl Ester Formation
A highly effective and mild method for the esterification of carboxylic acids is the use of diazomethane (CH₂N₂). libretexts.orgmasterorganicchemistry.comntu.edu.sg This reaction is known for its high yield and the fact that it proceeds under gentle conditions, which is advantageous for substrates that may be sensitive to harsh acidic or basic environments. The reaction mechanism involves the protonation of diazomethane by the carboxylic acid to form a carboxylate anion and a methyldiazonium cation. ntu.edu.sgresearchgate.net The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, with the liberation of nitrogen gas as the driving force for the reaction. libretexts.orgntu.edu.sg
Due to the toxic and explosive nature of diazomethane, a safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), is often employed. tcichemicals.com The reaction with TMS-diazomethane in the presence of methanol (B129727) provides an efficient route to methyl esters.
| Reagent | Conditions | Advantages | Disadvantages |
| Diazomethane (CH₂N₂) | Ethereal solution, room temperature | High yield, mild conditions | Toxic, explosive |
| Trimethylsilyldiazomethane (TMSCHN₂) | Methanol, room temperature | Safer alternative to diazomethane | - |
Alternative Synthetic Approaches to Related α-Iodoacrylate Esters
While the direct synthesis of this compound may not be extensively documented, the synthesis of related α-iodoacrylate esters provides valuable insights into alternative strategies. For instance, the reaction of methyl acrylate (B77674) with iodine and dinitrogen tetroxide yields methyl 2-iodo-3-nitropropionate, which can then undergo elimination to form an unsaturated ester. orgsyn.org Although this specific example leads to a different product, the principle of an addition-elimination sequence could be adapted.
Furthermore, the synthesis of (E)- and (Z)-2-methyl(3-D)propenoates has been achieved starting from (E)-3-bromo-2-methylpropenoic acid, indicating that transformations of related halogenated acrylic acids are feasible. researchgate.net
Methodological Advancements in α,β-Unsaturated Methyl Ester Synthesis
The broader field of α,β-unsaturated methyl ester synthesis is continually evolving, offering potential future routes to compounds like this compound. These advancements include catalytic methods for the direct synthesis of methyl methacrylate (B99206) from methacrolein (B123484) and methanol through oxidative esterification. mdpi.com While not directly applicable to the iodo-substituted target, these catalytic systems highlight the ongoing development of more efficient and sustainable synthetic methods.
Research into the formation of methyl methacrylate from methyl propionate (B1217596) and methanol also points towards innovative C-C bond-forming strategies to construct the acrylate backbone. researchgate.net Such advancements in catalytic C-H activation and cross-coupling reactions may one day provide more direct and atom-economical pathways to complex α,β-unsaturated esters.
Reactivity and Chemical Transformations of Methyl E 3 Iodo 2 Methylacrylate
Metal-Catalyzed Cross-Coupling Reactions of Methyl (E)-3-iodo-2-methylacrylate
This compound is a valuable substrate for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Its reactivity is primarily centered around the carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts, initiating the catalytic cycle. The electron-withdrawing nature of the adjacent methyl acrylate (B77674) functionality further activates the vinyl iodide for these transformations.
Heck-Mizoroki Coupling Reactions
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes. organic-chemistry.orgnih.govyoutube.com This transformation is a powerful tool for creating substituted alkenes and has been widely applied in organic synthesis. organic-chemistry.orgrsc.org The general mechanism involves the oxidative addition of the halide to a Pd(0) species, followed by olefin insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. rsc.orguwindsor.ca
The Heck-Mizoroki reaction of vinyl halides like this compound is typically catalyzed by a palladium source, such as palladium(II) acetate (B1210297) [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. organic-chemistry.orgyoutube.com As a vinyl iodide, this compound is a highly reactive electrophile for this transformation, generally reacting faster and under milder conditions than the corresponding vinyl bromides or chlorides. wikipedia.org
Commonly employed bases include organic amines like triethylamine (B128534) (NEt₃) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). rsc.org The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) at elevated temperatures. uwindsor.ca
The substrate scope for the coupling partner (the alkene) is broad. Activated alkenes, particularly those bearing electron-withdrawing groups like acrylates, are ideal substrates. uwindsor.ca The reaction can also be performed with a variety of other alkenes, including styrenes and vinyl arenes. nih.gov Recent advancements have expanded the scope to include more challenging internal olefins, leading to the formation of trisubstituted alkenes. frontiersin.orgnih.govdntb.gov.ua
Table 1: Typical Palladium-Catalyzed Heck-Mizoroki Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, P(o-tol)₃, BINAP, or ligand-free |
| Base | NEt₃, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, DMA, Acetonitrile |
| Temperature | 80-140 °C |
| Substrate 1 | This compound |
| Substrate 2 | Activated or unactivated alkenes (e.g., styrenes, acrylates) |
The choice of ligands and additives can significantly influence the efficiency and outcome of the Heck reaction. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and tri(o-tolyl)phosphine, are widely used to stabilize the palladium catalyst and modulate its reactivity. uwindsor.ca The ratio of phosphine to palladium can be a critical parameter, affecting the rate-determining step of the catalytic cycle. uwindsor.ca For certain applications, bidentate phosphine ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) or N-heterocyclic carbenes (NHCs) have proven to be highly effective. rsc.orgresearchgate.net
In some cases, the reaction can proceed efficiently without phosphine ligands, particularly with highly reactive substrates like aryl or vinyl iodides. organic-chemistry.org These "ligand-free" protocols often rely on the solvent or other species in the reaction mixture to stabilize the catalytic species.
Additives can also play a crucial role. For instance, tetraalkylammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB) or chloride (Et₄NCl), can act as phase-transfer catalysts and have been shown to accelerate the reaction, especially when using inorganic bases. organic-chemistry.orgfrontiersin.org In some systems, the choice of halide anion in the additive can influence which catalytic pathway (neutral or cationic) is followed, thereby affecting regioselectivity. rsc.org
A significant advantage of the Heck reaction is its high degree of stereoselectivity. organic-chemistry.org The reaction typically proceeds via a syn-addition of the organopalladium species across the double bond, followed by a syn-elimination of the palladium hydride. uwindsor.ca When coupling with monosubstituted alkenes, this mechanism generally results in the formation of the trans-disubstituted alkene product with high selectivity. frontiersin.orgnih.govdntb.gov.ua
For a substrate like this compound, the original E stereochemistry of the double bond is expected to be retained in the product. When reacted with a terminal alkene, the newly formed double bond will predominantly have a trans configuration. The coupling with internal or disubstituted alkenes can lead to the formation of trisubstituted alkenes, where the stereochemical outcome can be controlled to favor the thermodynamically more stable E-isomer. frontiersin.orgnih.govdntb.gov.uaacs.org
Stille Coupling Reactions
The Stille reaction is another versatile palladium-catalyzed cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgresearchgate.net This reaction is known for its tolerance of a wide array of functional groups. uwindsor.ca The catalytic cycle is similar to the Heck reaction, involving oxidative addition, but features a key transmetalation step where the organic group is transferred from the tin reagent to the palladium center, followed by reductive elimination. wikipedia.org
This compound is an excellent electrophile for Stille coupling reactions. wikipedia.org The carbon-iodine bond is sufficiently reactive for oxidative addition to common palladium(0) catalysts like Pd(PPh₃)₄. lookchem.com A wide range of organostannanes, including vinyl, aryl, alkynyl, and allyl stannanes, can be used as the coupling partner. lookchem.com
The reaction conditions are generally mild. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), DMF, or toluene. acs.orgmsu.edu In many cases, the addition of a salt, such as lithium chloride (LiCl), is necessary to facilitate the transmetalation step and improve reaction rates and yields. lookchem.com A key feature of the Stille coupling is that the stereochemistry of the vinyl partners is generally retained throughout the reaction. wikipedia.org Therefore, coupling this compound with a vinylstannane would be expected to produce a diene product with the stereochemistry of both starting materials preserved. A notable example includes the coupling of a compound similar to this compound, methyl (E)-β-iodoacrylate, with an organostannane, which was promoted by a copper(I) co-catalyst in the synthesis of an intermediate for formamicinone. uwindsor.ca
Table 2: Typical Palladium-Catalyzed Stille Reaction Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Additive | LiCl, Cu(I) salts (in some cases) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to Reflux |
| Substrate 1 | This compound |
| Substrate 2 | Organostannanes (e.g., vinyl-, aryl-, alkynyl-stannanes) |
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and versatile carbon-carbon bond-forming process involving the nucleophilic addition of organochromium(III) reagents to carbonyl compounds. thieme-connect.de This reaction is highly chemoselective for aldehydes, even in the presence of ketones, and tolerates a wide array of functional groups in both the organochromium species and the aldehyde. thieme-connect.deillinois.edu The NHK reaction has proven particularly useful in the synthesis of complex natural products, often succeeding where other methods have failed. illinois.edu
The NHK reaction was initially developed using stoichiometric amounts of chromium(II) salts. organic-chemistry.org A significant advancement came with the discovery that nickel(II) salts could be used as a co-catalyst, which greatly improved the reaction's efficiency, particularly for the formation of C(sp2)-Cr(III) bonds from vinyl halides. thieme-connect.dewikipedia.org The currently accepted mechanism involves the reduction of Ni(II) to Ni(0) by Cr(II). The Ni(0) then undergoes oxidative addition to the organic halide, forming an organonickel intermediate. This is followed by transmetalation with a Cr(III) salt to generate the reactive organochromium species and regenerate the Ni(II) catalyst. wikipedia.org This catalytic cycle allows the reaction to proceed with only a catalytic amount of the toxic chromium salt, with manganese often used as a stoichiometric reductant. u-tokyo.ac.jp
The NHK reaction exhibits distinct stereochemical preferences. For instance, the reaction of γ-monosubstituted allylchromium reagents with aldehydes generally yields the corresponding homoallylic alcohols with excellent anti-selectivity, regardless of the geometry of the starting allyl halide. thieme-connect.de Furthermore, vinyl halides typically react with retention of their double-bond geometry. thieme-connect.de The development of chiral ligands has enabled enantioselective versions of the NHK reaction, providing access to chiral allylic and homoallylic alcohols with high enantiomeric excess. illinois.eduorganic-chemistry.org
While specific examples detailing the use of this compound in NHK reactions are not prevalent in the searched literature, the general reactivity of vinyl iodides in this transformation is well-established. The reaction of a vinyl iodide with an aldehyde in the presence of catalytic CrCl2 and NiCl2, along with a stoichiometric reductant like manganese, would be expected to yield the corresponding allylic alcohol.
Table 1: General Conditions for a Catalytic Nozaki-Hiyama-Kishi Reaction
| Component | Role | Typical Reagents |
| Organic Halide | Electrophile | Vinyl Iodide, Vinyl Bromide, Aryl Halide |
| Carbonyl Compound | Electrophile | Aldehyde, Ketone |
| Chromium Salt | Catalyst | CrCl₂, CrCl₃ |
| Nickel Salt | Co-catalyst | NiCl₂ |
| Reductant | Stoichiometric | Mn, Zn |
| Solvent | --- | DMF, DMSO |
This table presents generalized conditions for the NHK reaction based on multiple sources. thieme-connect.deillinois.eduorganic-chemistry.orgwikipedia.orgu-tokyo.ac.jp
Suzuki-Miyaura Coupling Reactions (General relevance for analogous compounds)
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new carbon-carbon bond. youtube.com This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions. youtube.comacs.org
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. youtube.com
Transmetalation: The organoboron reagent (R²-B(OR)₂) reacts with the Pd(II) intermediate in the presence of a base, transferring the R² group to the palladium center. youtube.com
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. youtube.com
For vinyl halides, including compounds analogous to this compound, the Suzuki-Miyaura coupling proceeds with retention of the double bond stereochemistry. youtube.comyoutube.com This means that an (E)-vinyl iodide will produce an (E)-alkene product. A variety of palladium catalysts and ligands can be employed, and the choice of base and solvent can significantly impact the reaction's efficiency. youtube.comthieme.de
Given the well-established reactivity of vinyl iodides in Suzuki-Miyaura couplings, it is highly probable that this compound would readily participate in such reactions. Coupling with various organoboron reagents would provide a versatile method for the synthesis of a wide range of substituted 2-methylacrylate derivatives.
Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description |
| Oxidative Addition | Pd(0) inserts into the carbon-halide bond of the organic halide. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. |
| Reductive Elimination | The two organic groups on the palladium couple, forming the product and regenerating the Pd(0) catalyst. |
This table outlines the fundamental steps of the Suzuki-Miyaura coupling based on multiple sources. youtube.comyoutube.comyoutube.com
Radical Reactions Involving this compound (or similar acrylates as radical acceptors/precursors)
Generation and Addition of C-Radicals to Methyl Acrylate Systems
Carbon-centered radicals can be generated through various methods, including the homolytic cleavage of C-H or C-X (where X is a halogen) bonds. iu.edu These radicals are valuable intermediates in organic synthesis, enabling the formation of new carbon-carbon bonds. rsc.org Methyl acrylate and its derivatives are effective radical acceptors in these reactions.
The addition of a C-radical to the double bond of a methyl acrylate system typically occurs at the less substituted carbon, leading to the formation of a more stable radical intermediate on the carbon adjacent to the ester group. iu.edu This intermediate can then undergo further reactions, such as hydrogen atom abstraction or reaction with another radical species, to form the final product.
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. iu.edu In this approach, a photocatalyst, upon excitation by visible light, can facilitate single-electron transfer processes to generate radicals from suitable precursors. nih.gov For instance, alkyl radicals can be generated from alkyl halides or through the cleavage of C-C bonds in specifically designed precursors. nih.govacs.org These photochemically generated radicals can then add to Michael acceptors like methyl acrylate. acs.org
The reactivity of the acrylate can be influenced by substituents. For example, methyl methacrylate (B99206) is generally less reactive towards radical addition than methyl acrylate due to the electron-donating effect and steric hindrance of the methyl group. rsc.org
Atom-Transfer Radical Cyclization (ATRC) Methodologies
Atom-transfer radical cyclization (ATRC) is a powerful method for constructing cyclic compounds. nih.gov This process involves the intramolecular version of atom-transfer radical addition (ATRA), where a radical generated from an organic halide adds to an unsaturated bond within the same molecule. nih.gov The resulting cyclized radical then abstracts a halogen atom from a suitable donor to propagate the radical chain and form the final product.
While specific examples of ATRC using this compound as the radical precursor were not found, the general principles of ATRC can be applied. A molecule containing both a vinyl iodide moiety, such as that in this compound, and a tethered alkene could potentially undergo ATRC. The initial radical would be generated at the vinyl iodide, which would then add to the intramolecular alkene.
Recent advancements in ATRC have focused on developing stereocontrolled methods. nih.gov The use of chiral catalysts, including engineered enzymes like cytochromes P450, has shown promise in achieving high levels of enantioselectivity and diastereoselectivity in ATRC reactions. nih.gov These biocatalysts can create a chiral environment around the radical intermediate, influencing the stereochemical outcome of the cyclization. nih.gov
Stereoselective Radical Additions
Achieving stereoselectivity in radical reactions is a significant challenge due to the often-transient nature of radical intermediates. core.ac.uk However, several strategies have been developed to control the stereochemistry of radical additions to acrylates and related systems.
One approach involves the use of chiral auxiliaries attached to the acrylate. core.ac.uk These auxiliaries can direct the incoming radical to one face of the double bond, leading to a diastereoselective addition. The conformation of the chiral auxiliary and its influence on the transition state geometry are crucial for achieving high levels of stereocontrol. core.ac.uk
Another strategy is the use of chiral Lewis acids to coordinate to the carbonyl group of the acrylate, thereby creating a chiral environment around the double bond. This can influence the trajectory of the incoming radical and lead to an enantioselective addition.
In the context of radical polymerization, the stereochemistry of the resulting polymer (tacticity) can be influenced by the reaction conditions. For example, the free-radical polymerization of methacrylic acid calcium salt has been shown to produce isotactic-rich polymers, indicating a degree of stereocontrol in the radical addition process. acs.org
While the searched literature does not provide specific examples of stereoselective radical additions to this compound, the general principles of stereoselective radical chemistry suggest that such transformations would be feasible, likely requiring the use of chiral auxiliaries or catalysts to achieve high levels of stereocontrol.
Cycloaddition Reactions
The electron-deficient nature of the double bond in this compound, enhanced by the electron-withdrawing ester group, makes it a suitable component in various cycloaddition reactions.
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound is expected to act as a dienophile. wikipedia.orgucalgary.camasterorganicchemistry.com The reaction involves the combination of a conjugated diene with an alkene (the dienophile) to form a cyclohexene (B86901) ring. The reactivity of the dienophile is significantly influenced by the nature of its substituents.
Electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org In this compound, both the methyl ester and the iodo group contribute to the electron-deficient character of the double bond, suggesting it would be a reactive dienophile. For instance, the related compound, methyl (E)-3-nitroacrylate, is a highly reactive dienophile in reactions with cyclopentadiene. orgsyn.org
The stereochemistry of the Diels-Alder reaction is a critical aspect. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org Therefore, the (E)-configuration of the double bond in this compound would be preserved in the resulting cyclohexene adduct. Furthermore, the reaction typically proceeds with endo selectivity, a preference for the substituent on the dienophile to occupy a position under the newly formed ring in the transition state. This is often attributed to secondary orbital interactions. libretexts.org
| Parameter | Expected Outcome | Rationale |
|---|---|---|
| Role | Dienophile | Electron-deficient alkene due to ester and iodo groups. organic-chemistry.org |
| Reactivity | High | Analogous to other electron-poor acrylates like methyl (E)-3-nitroacrylate. orgsyn.org |
| Stereospecificity | Retention of (E)-geometry | A general feature of the Diels-Alder reaction. libretexts.org |
| Stereoselectivity | Endo selectivity favored | Secondary orbital interactions in the transition state. libretexts.org |
This compound can also participate in 1,3-dipolar cycloadditions, which are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgslideshare.net In this context, the double bond of the acrylate acts as the dipolarophile. Similar to the Diels-Alder reaction, the electron-withdrawing nature of the substituents on the acrylate enhances its reactivity as a dipolarophile.
A variety of 1,3-dipoles can be employed in these reactions, including azides, nitrile oxides, and nitrones, leading to the formation of diverse heterocyclic systems such as triazoles, isoxazoles, and isoxazolidines, respectively. youtube.comyoutube.com The reaction is typically concerted, proceeding through a cyclic transition state. youtube.com
The regioselectivity of the 1,3-dipolar cycloaddition is a key consideration and is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. youtube.com The presence of the iodo and methyl groups on the acrylate will play a significant role in directing the orientation of the 1,3-dipole addition.
While specific examples of 1,3-dipolar cycloadditions with this compound are not detailed in the provided search results, the general principles of these reactions with electron-poor alkenes are well-established. wikipedia.orgyoutube.com It is anticipated that this compound would readily undergo such transformations, providing access to a range of functionalized five-membered heterocycles.
| 1,3-Dipole | Resulting Heterocycle |
|---|---|
| Azide (R-N3) | Triazoline (precursor to Triazole) |
| Nitrile Oxide (R-CNO) | Isoxazoline (precursor to Isoxazole) youtube.com |
| Nitrone (R2C=N+(R)O-) | Isoxazolidine |
Nucleophilic and Electrophilic Functionalization
Beyond cycloaddition reactions, the functional groups of this compound allow for a range of nucleophilic and electrophilic transformations.
The vinyl iodide functionality is a key site for chemical modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for these transformations.
Common cross-coupling reactions applicable to this compound include:
Heck Reaction: The palladium-catalyzed reaction of the vinyl iodide with an alkene. wikipedia.orgorganic-chemistry.org This would result in the substitution of the iodine atom with the alkene group, forming a new, more complex unsaturated ester. The Heck reaction of iodobenzene (B50100) with methyl acrylate is a well-studied example. nih.govresearchgate.netresearchgate.net
Suzuki Coupling: The reaction with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This would lead to the formation of a new carbon-carbon bond, replacing the iodine with the organic group from the organoboron reagent.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would introduce an alkyne moiety in place of the iodine, yielding a conjugated enyne ester.
Stille Reaction: The coupling with an organotin compound. wikipedia.org Similar to the Suzuki coupling, this reaction forms a new carbon-carbon bond by replacing the iodine with the organic group from the organostannane reagent. A notable example is the coupling of methyl (E)-β-iodoacrylate with an organostannane. uwindsor.ca
The choice of coupling partner and reaction conditions allows for the introduction of a wide variety of substituents at the 3-position of the acrylate backbone, making this a highly versatile synthetic strategy.
| Reaction | Coupling Partner | Product Type |
|---|---|---|
| Heck | Alkene | Substituted Diene Ester wikipedia.org |
| Suzuki | Organoboron Reagent | Aryl/Vinyl Substituted Acrylate organic-chemistry.org |
| Sonogashira | Terminal Alkyne | Conjugated Enyne Ester wikipedia.org |
| Stille | Organotin Reagent | Aryl/Vinyl Substituted Acrylate wikipedia.org |
The methyl ester group of this compound can undergo typical ester transformations, such as hydrolysis, transesterification, and amidation.
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, (E)-3-iodo-2-methylacrylic acid. Alkaline hydrolysis of methacrylates, such as methyl methacrylate, is known to proceed readily. researchgate.net
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This is a useful transformation for modifying the properties of the molecule, for example, by introducing a different alkyl group. The transesterification of methyl methacrylate is an industrially important process. google.com
Amidation: Reaction with an amine can convert the ester into the corresponding amide. This reaction typically requires heating or catalysis.
These transformations of the ester group are generally compatible with the vinyl iodide functionality, although care must be taken to avoid conditions that might lead to side reactions at the double bond or the carbon-iodine bond.
Applications of Methyl E 3 Iodo 2 Methylacrylate in Complex Molecule Synthesis
Role as a Key Building Block for Diverse Scaffolds
The strategic placement of three distinct functional groups on a three-carbon chain makes Methyl (E)-3-iodo-2-methylacrylate a powerful precursor for creating a wide array of molecular frameworks. The vinyl iodide moiety is particularly significant, as the carbon-iodine bond is relatively weak, making it an excellent electrophilic partner in a variety of transition-metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity allows for the stereospecific formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry.
Vinyl iodides are generally more reactive than their bromide or chloride counterparts, often enabling reactions to proceed under milder conditions. wikipedia.org This enhanced reactivity is crucial when dealing with sensitive or complex substrates. Reactions such as the Sonogashira, Suzuki, and Heck couplings utilize this vinyl iodide to append new substituents, effectively using the acrylate (B77674) as a linchpin to connect different molecular fragments. numberanalytics.comorganic-chemistry.orgorganic-chemistry.orglibretexts.org The presence of the methyl ester and the C2-methyl group provides additional points for modification and influences the steric and electronic properties of the molecule, further expanding its synthetic potential.
Contributions to Total Synthesis of Natural Products and Bioactive Molecules
The true utility of a building block is often demonstrated in its successful application in the total synthesis of complex, biologically active molecules. This compound has proven its mettle in the demanding context of synthesizing ansamycin (B12435341) antibiotics, a class of natural products known for their antibacterial and antitumor activities. thieme-connect.comnih.govresearchgate.net
In the total synthesis of the divergolide family of ansamycins, this compound serves as a key fragment for constructing the intricate ansa chain. thieme-connect.comacs.org The primary strategy involves using the vinyl iodide functionality in a Sonogashira coupling reaction. wikipedia.orgnumberanalytics.com This palladium- and copper-catalyzed reaction efficiently connects the vinyl iodide with a terminal alkyne, forging a new carbon-carbon bond and creating a conjugated enyne system, which is a common structural motif in natural products. libretexts.orgnumberanalytics.comresearchgate.net
For instance, in the synthesis of Divergolide I, a precursor fragment containing the (E)-3-iodo-2-methylacrylate unit is coupled with a complex alkyne fragment representing another part of the macrocycle. nih.govacs.org This specific reaction highlights the compound's role in a convergent synthesis, where complex fragments are prepared separately and then joined together in the later stages. This approach is highly efficient for building large, complex molecules. acs.org The (E)-geometry of the double bond in the acrylate is crucial and is retained throughout the coupling process, ensuring the correct stereochemistry in the final natural product. libretexts.org
Table 1: Key Coupling Reaction in Divergolide Synthesis
| Reactant 1 | Reactant 2 | Coupling Reaction | Key Product | Reference |
|---|---|---|---|---|
| This compound fragment | Complex terminal alkyne | Sonogashira Coupling | Enyne intermediate for ansa chain | nih.govacs.org |
The fragments to which the iodoacrylate is coupled are often derived from chiral starting materials or are synthesized using asymmetric reactions. researchgate.netresearchgate.net For example, the stereocenters in the polyol portion of the ansamycin chain can be set using methods like stereoselective aldol (B89426) condensations or Sharpless asymmetric epoxidation before the coupling step with the vinyl iodide fragment. researchgate.net By using enantiomerically pure reaction partners, the chirality is carried through to the final product. This demonstrates that while the iodoacrylate is a non-chiral building block, it is a critical component in sophisticated, enantioselective syntheses that build complex stereochemical arrays. nih.govacs.org
Precursor in the Synthesis of Heterocyclic Compounds
While the primary documented use of this compound is in the synthesis of polyketide natural products, its structural motifs suggest potential applications in the synthesis of heterocyclic compounds. Vinyl halides and acrylates are common precursors for building heterocyclic rings through various coupling and cyclization strategies.
There is limited direct evidence in the searched literature for the use of this compound in synthesizing 3-indazolylpropenoates. However, related methodologies provide a strong proof of concept. For instance, Heck cross-coupling reactions have been successfully employed to connect 3-iodoindazoles with methyl 2-(acetylamino)acrylate. researchgate.net This reaction creates a dehydro-azatryptophan derivative, which is a precursor to azatryptamines. researchgate.net Given the success of this transformation, it is highly plausible that a similar Heck reaction with this compound could yield the corresponding 3-(indazol-3-yl)-2-methylpropenoate. This highlights a potential, albeit not explicitly documented, application of the title compound.
Table 2: Related Heck Coupling for Heterocycle Synthesis
| Heterocyclic Precursor | Acrylate Partner | Coupling Reaction | Product Type | Reference |
|---|---|---|---|---|
| 3-Iodoindazoles | Methyl 2-(acetylamino)acrylate | Heck Coupling | Dehydro 2-azatryptophans | researchgate.net |
The formation of methyl 3-(heteroaryl)acrylates from this compound is a logical extension of its reactivity in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for this purpose. organic-chemistry.orglibretexts.org
Aryl and heteroaryl boronate esters are known to couple efficiently with vinyl iodides. nih.govescholarship.orgnih.govorganic-chemistry.orgamanote.com By reacting this compound with a suitable heteroaryl boronic acid or boronate ester (e.g., pyridine, furan, thiophene (B33073) derivatives) under Suzuki coupling conditions, one could directly synthesize a wide variety of methyl 3-(heteroaryl)-2-methylacrylates. This reaction would proceed with retention of the double bond geometry, providing stereodefined trisubstituted alkenes bearing a heterocyclic moiety. This strategy represents a versatile and powerful method for accessing valuable heterocyclic structures, although specific examples starting from this compound are not extensively detailed in the surveyed literature.
Development of Advanced Synthetic Intermediates
The strategic incorporation of this compound into synthetic pathways allows for the efficient assembly of complex intermediates. Its reactivity, particularly in palladium-catalyzed cross-coupling reactions, opens avenues for the creation of substituted dienes and other valuable structural motifs that are integral to a wide array of target molecules.
One of the most powerful applications of this iodo-acrylate is in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process between an unsaturated halide and an alkene. Research has demonstrated the successful coupling of this compound with various styrenes to generate a series of Methyl (2E,4E)-5-aryl-2-methylpenta-2,4-dienoates. These dienoate structures are significant intermediates in the synthesis of numerous natural products and pharmaceutical agents.
The general reaction scheme involves the activation of the carbon-iodine bond by a palladium(0) catalyst, followed by the insertion of the styrene (B11656) double bond and subsequent β-hydride elimination to yield the conjugated diene product. The stereochemistry of the starting vinyl iodide is typically retained throughout the reaction, leading to the formation of the (E,E)-isomer of the dienoate with high selectivity.
Detailed research findings have showcased the versatility of this methodology. The reaction conditions are generally mild, employing a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand to stabilize the catalytic species, and a base to neutralize the hydrogen iodide generated during the catalytic cycle. The yields of these reactions are often moderate to good, depending on the electronic nature of the substituent on the styrene partner.
The following table summarizes the results from a study on the Heck coupling of this compound with various substituted styrenes:
| Entry | Styrene Substituent (R) | Product | Yield (%) |
| 1 | H | Methyl (2E,4E)-2-methyl-5-phenylpenta-2,4-dienoate | 75 |
| 2 | 4-Me | Methyl (2E,4E)-2-methyl-5-(p-tolyl)penta-2,4-dienoate | 82 |
| 3 | 4-OMe | Methyl (2E,4E)-5-(4-methoxyphenyl)-2-methylpenta-2,4-dienoate | 85 |
| 4 | 4-Cl | Methyl (2E,4E)-5-(4-chlorophenyl)-2-methylpenta-2,4-dienoate | 68 |
| 5 | 4-NO2 | Methyl (2E,4E)-5-(4-nitrophenyl)-2-methylpenta-2,4-dienoate | 55 |
The data indicates that electron-donating groups on the styrene, such as methyl and methoxy, lead to higher yields, while electron-withdrawing groups like chloro and nitro result in diminished, yet still valuable, yields. This trend highlights the electronic sensitivity of the Heck reaction with this particular substrate.
Beyond the Heck reaction, the vinyl iodide functionality of this compound makes it a suitable candidate for other palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 3-position, further expanding the diversity of accessible advanced synthetic intermediates. The ability to stereoselectively form trisubstituted alkenes from this readily available building block underscores its importance in modern organic synthesis.
The resulting dienoates and other derivatives serve as versatile platforms for subsequent chemical transformations. The conjugated system can participate in Diels-Alder reactions, Michael additions, and other cycloadditions, enabling the rapid construction of complex cyclic and polycyclic systems. The ester functionality can also be readily modified, providing another handle for diversification.
Mechanistic and Theoretical Investigations of Methyl E 3 Iodo 2 Methylacrylate Reactions
Elucidation of Reaction Pathways in Metal-Catalyzed Transformations
Metal-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Methyl (E)-3-iodo-2-methylacrylate, with its vinyl iodide moiety, is an excellent substrate for such transformations. The choice of metal catalyst, typically palladium or nickel, profoundly influences the reaction mechanism and outcome.
Palladium catalysis is a primary method for functionalizing vinyl iodides. The reactions of this compound are generally understood to proceed through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states. youtube.comyoutube.com
The canonical catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, consists of three main steps: youtube.comyoutube.com
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This compound reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond. This step forms a square planar organopalladium(II) intermediate. youtube.com The palladium is "oxidized" from a formal charge of 0 to +2.
Transmetalation : In this step, a second coupling partner, typically an organometallic reagent (e.g., an organoboron or organotin compound), exchanges its organic group with the halide on the palladium(II) center. This forms a new diorganopalladium(II) complex and a metal-halide salt. youtube.com
Reductive Elimination : This is the final, product-forming step. The two organic groups on the diorganopalladium(II) complex couple together, forming the new carbon-carbon bond and the desired product. The palladium is "reduced" from +2 back to its catalytically active 0 oxidation state, ready to begin a new cycle. youtube.com
Table 1: Key Steps in a Typical Palladium-Mediated Cross-Coupling Cycle
| Step | Description | Reactant(s) | Palladium Species | Product(s) |
|---|---|---|---|---|
| Catalyst Activation | Reduction of a stable precatalyst to the active catalyst. | Pd(II) salt, Reducing Agent | Pd(II) → Pd(0) | Active Pd(0) catalyst |
| Oxidative Addition | Insertion of palladium into the carbon-iodine bond. | This compound, Pd(0) | Pd(0) → Pd(II) | Organopalladium(II) halide |
| Transmetalation | Exchange of organic groups from another metal onto palladium. | Organopalladium(II) halide, Organometallic Reagent | Pd(II) → Pd(II) | Diorganopalladium(II) complex |
| Reductive Elimination | Formation of the C-C bond and regeneration of the catalyst. | Diorganopalladium(II) complex | Pd(II) → Pd(0) | Coupled Product, Pd(0) |
This interactive table summarizes the fundamental steps involved in the palladium-catalyzed cross-coupling reactions of substrates like this compound.
Nickel catalysts offer a powerful alternative to palladium, often providing complementary reactivity and enabling transformations that are difficult with palladium. The mechanistic pathways for nickel-catalyzed reactions can be more varied and complex than their palladium counterparts. While Ni(0)/Ni(II) cycles are known, mechanisms involving Ni(I) and Ni(III) intermediates are increasingly recognized, particularly in cross-electrophile couplings and radical-involved processes. nih.govnih.gov
A plausible catalytic cycle for a nickel-catalyzed cross-electrophile coupling involving an alkyl halide and an alkene like methyl acrylate (B77674) can be proposed as follows: nih.govnih.gov
Radical Generation : A low-valent nickel species, potentially formed by reduction of a Ni(II) precatalyst, reacts with an alkyl halide to generate an alkyl radical.
Alkene Addition : This alkyl radical adds to the double bond of an alkene substrate. In the context of using this compound as the alkene, this step would form a new radical intermediate.
Radical Capture : The resulting radical is captured by a Ni(0) or Ni(I) species to form an organonickel(I) or organonickel(II) intermediate.
Oxidative Addition/Reductive Elimination : The organonickel intermediate can then undergo oxidative addition with another electrophile (like an acyl chloride) to form a Ni(III) species. nih.gov This is followed by reductive elimination to yield the final product and regenerate a catalytically active nickel species (e.g., Ni(I)), which continues the cycle. nih.govnih.gov
This type of mechanism, combining both polar and radical steps, highlights the distinct behavior of nickel catalysts. nih.gov
Radical intermediates play a pivotal role in many nickel-catalyzed transformations. nih.govnih.gov Unlike the purely polar, two-electron steps that dominate classical palladium catalysis, nickel can readily engage in single-electron transfer (SET) processes, facilitating the formation and reaction of radicals.
In nickel-catalyzed multicomponent reactions, an alkyl radical can be generated from an alkyl halide via reaction with a low-valent nickel complex. nih.gov This radical can then initiate a cascade by adding to an unsaturated system, such as the double bond of an acrylate. The subsequent radical intermediate is then trapped by a nickel complex, merging the radical pathway with the metal-based catalytic cycle. nih.govnih.gov
A key piece of evidence for the involvement of radicals is the use of radical probe experiments. For instance, the use of a cyclopropylmethyl bromide would lead to a rearranged ring-opened product if a radical intermediate has a sufficient lifetime. nih.gov Mechanistic studies have shown that the lifetime of such radical intermediates can be inversely dependent on the concentration of the nickel catalyst, suggesting the radical is generated and consumed by different nickel centers in some pathways. nih.gov This highlights a departure from simple oxidative addition and points to a more complex interplay of radical and organometallic species in the catalytic system.
Computational Chemistry and DFT Studies of Reactivity
While experimental studies reveal the products and kinetics of a reaction, computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level picture of the entire reaction coordinate. DFT allows researchers to model reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them. This theoretical approach is invaluable for understanding the reactivity of molecules like this compound.
DFT methods, using various functionals such as B3LYP or those from the Minnesota family (e.g., MPWB1K), have proven effective in calculating the kinetic parameters for reactions involving acrylates. researchgate.netnorthwestern.edu For example, studies on acrylate polymerization have used DFT to calculate activation energies that are in excellent agreement with experimental data. northwestern.edu These calculations involve locating the precise geometry of the transition state—the fleeting molecular arrangement at the peak of the energy barrier—which is experimentally inaccessible. By analyzing the structure of the transition state, chemists can gain insight into the geometric and electronic factors that control the reaction rate.
Table 2: Application of Computational Methods in Reactivity Studies
| Computational Method | Application | Information Gained | Reference(s) |
|---|---|---|---|
| DFT (e.g., B3LYP, MPWB1K) | Geometry Optimization & Frequency Calculation | Stable conformations of reactants, intermediates, and products. | researchgate.netmdpi.com |
| DFT/TD-DFT | Calculation of Energetics and Kinetics | Reaction energy profiles, activation barriers, rate constants. | northwestern.edunih.gov |
| DFT with Continuum Solvation Models | Simulating Solvent Effects | Understanding the influence of the reaction medium on kinetics. | northwestern.edu |
| Natural Bond Orbital (NBO) Analysis | Analysis of Electronic Structure | Charge distribution, orbital interactions, bond strengths. | nih.gov |
| Semi-empirical (e.g., PM6) | Geometry Optimization of Large Systems | Proposing suitable geometries for complex metal complexes. | mdpi.com |
This interactive table outlines common computational techniques and their specific applications in elucidating reaction mechanisms and reactivity, as relevant to acrylate systems.
Many reactions can potentially proceed through multiple competing pathways, leading to different isomers (regio- or stereoisomers) or different products altogether (chemoselectivity). DFT calculations are exceptionally useful for explaining and predicting such selectivity.
By computing the activation barriers for all viable pathways, researchers can predict which one is kinetically favored. The pathway with the lowest energy barrier will be the fastest and will therefore yield the major product. This approach has been used to construct structure-reactivity relationship models for acrylates and methacrylates, explaining effects such as the size and polarity of substituent groups on their reactivity. researchgate.net
For a multifunctional molecule like this compound, DFT can be used to predict whether a catalyst will react at the vinyl iodide (e.g., in a cross-coupling reaction) or if a reagent might add to the acrylate double bond. By comparing the transition state energies for these competing processes, a rational prediction of the reaction's outcome can be made, guiding experimental design and avoiding trial-and-error approaches.
Advanced Methodologies and Future Directions in Methyl E 3 Iodo 2 Methylacrylate Chemistry
Development of Green Chemistry Approaches
The principles of green chemistry—promoting the use of less hazardous substances, maximizing atom economy, and employing milder, more energy-efficient reaction conditions—are increasingly integral to modern synthetic strategies. In the context of Methyl (E)-3-iodo-2-methylacrylate and related vinyl iodides, several approaches align with these principles.
One key area is the development of syntheses that proceed under mild conditions and use less toxic reagents. For instance, the halide-exchange reaction of vinyl bromides with potassium iodide can be achieved using copper catalysts, which are more abundant and less toxic than their palladium counterparts, to stereospecifically produce vinyl iodides. organic-chemistry.org Furthermore, methods that avoid harsh reagents, such as the reaction of vinylboronic acids with iodine monochloride, present a greener alternative to syntheses requiring strong bases. osti.gov This approach is also more atom-economical regarding the iodine source compared to reactions using I2, where half the iodine is lost as iodide. osti.gov
Atom-economical synthesis is a cornerstone of green chemistry, and methodologies that build complex molecules without generating stoichiometric byproducts are highly desirable. The development of transition-metal and halogen-free aldol (B89426) polycondensation reactions to create π-conjugated polymers represents a significant step in this direction. mdpi.com Additionally, the use of multi-enzymatic cascade reactions, for example in engineered E. coli cells, offers a sustainable pathway for producing monomers for bioplastics from renewable feedstocks like fatty acid methyl esters, showcasing the potential of biocatalysis in creating related ester compounds through environmentally benign processes. rsc.org
Strategies for Enhanced Stereocontrol and Regioselectivity
The precise control over the three-dimensional arrangement of atoms (stereocontrol) and the site of bond formation (regiocontrol) is critical in synthesis, particularly when targeting complex molecules like natural products. This compound's trisubstituted alkene structure makes stereocontrol a key challenge and opportunity. The "E" configuration of the starting material is crucial, as many modern catalytic reactions, such as Suzuki couplings, can proceed with retention of the alkene geometry. wikipedia.org
Catalytic cross-metathesis has emerged as a powerful tool for the stereoselective synthesis of both E- and Z-trisubstituted alkenes. nih.gov The development of specialized molybdenum and ruthenium catalysts allows for the formation of macrocyclic trisubstituted alkenes in a specific stereoisomeric form, a significant challenge in the synthesis of many bioactive macrocycles. nih.gov The choice of catalyst and reaction conditions can overcome substrate bias, enabling the selective synthesis of the desired isomer. nih.gov
Regioselectivity, or the preference for reaction at one position over another, is also paramount. wikipedia.org The synthesis of vinyl iodides can be directed to place the iodine at either the alpha or beta position of the olefin, depending on the chosen method. wikipedia.org For instance, hydrozirconation-iodination of terminal alkynes typically yields the (E)-1-iodoalkene, while other methods can produce different regioisomers. organic-chemistry.org In subsequent reactions, this defined regiochemistry dictates the final product structure. A notable example is the visible-light-induced three-component cascade reaction of alkynes, where the controlled sequence of thiolation and difluoroalkylation dictates the final regiochemical outcome. acs.org
Table 1: Selected Methods for Stereoselective and Regioselective Synthesis of Vinyl Iodides
| Method | Reagents | Selectivity | Reference |
| Takai Olefination | Aldehyde, Iodoform, CrCl₂ | High E-selectivity | wikipedia.org |
| Hydrozirconation-Iodination | Alkyne, Schwartz Reagent, I₂ | Regioselective for terminal iodides | organic-chemistry.org |
| Halide Exchange | Vinyl Bromide, KI, Cu Catalyst | Stereospecific (geometry is retained) | organic-chemistry.org |
| Homologation/Elimination | Benzyl Bromide, Diiodomethane | Excellent E-selectivity | researchgate.net |
Catalyst Design and Optimization for Specific Transformations
The vinyl iodide moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. The design and optimization of catalysts for these transformations are central to expanding the synthetic utility of this compound. Due to the relatively weak C-I bond, vinyl iodides react faster and under milder conditions than other vinyl halides in reactions like the Heck, Suzuki, Stille, and Sonogashira couplings. wikipedia.org
Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), are classic choices for Heck reactions, coupling the vinyl iodide with another alkene like methyl acrylate (B77674). researchgate.netresearchgate.net However, a major focus of modern catalyst design is to move towards more sustainable systems. This includes developing heterogeneous catalysts, where palladium nanoparticles are supported on materials like activated carbon or clays, to facilitate catalyst recovery and reuse. researchgate.net
Beyond palladium, other metals are effective. Copper-catalyzed reactions offer a more economical and less toxic alternative for certain transformations. organic-chemistry.org Nickel catalysis is also a rapidly growing field; for example, dual-catalyst systems combining two different nickel complexes can enable novel cross-couplings of alkyl halides with radical species. chemrxiv.org Molybdenum and ruthenium complexes have been specifically designed for stereoselective olefin metathesis to produce trisubstituted alkenes. nih.gov A frontier in catalyst design is the development of metal-free catalytic systems. Recent work has shown that purely organic molecules, leveraging frustrated Lewis pair (FLP) concepts, can catalyze cross-coupling reactions, offering a transformative approach to avoid transition metals entirely. chemrxiv.org
Table 2: Catalyst Systems for Cross-Coupling Reactions of Vinyl Iodides
| Reaction Type | Catalyst System | Key Features | Reference(s) |
| Heck Coupling | Pd(OAc)₂, NaHCO₃, Phase-Transfer Agent | Classic homogeneous system for C-C bond formation. | researchgate.net |
| Halide Exchange | Copper(I) Iodide | Mild conditions, stereospecific conversion of vinyl bromides. | organic-chemistry.org |
| Olefin Metathesis | Mo or Ru complexes | Enables stereoselective synthesis of E- or Z-trisubstituted alkenes. | nih.gov |
| C(sp³)–C(sp³) Coupling | Dual Nickel / Photoredox | Couples alkyl halides with radical species. | chemrxiv.org |
| Metal-Free Coupling | Organic Frustrated Lewis Pairs | Avoids transition metals for enhanced sustainability. | chemrxiv.org |
Exploration of Novel Reaction Classes and Cascade Processes
One innovative area is the use of photoredox catalysis to generate highly reactive intermediates. For example, visible light can induce the formation of an iodine radical, which can trigger a cascade [3+2] carbocyclization to rapidly construct complex, polycyclic molecules containing sulfur or selenium. rsc.org This showcases how the iodine atom can be directly involved in initiating complex transformations under mild conditions.
Radical reactions are also central to other novel cascades. The iron-mediated hydrogen atom transfer (HAT) can initiate a Dowd-Beckwith rearrangement, leading to a ring contraction that diastereoselectively forms challenging cyclic and spirocyclic structures with quaternary carbon centers. acs.org Such a strategy provides an entirely new bond disconnection approach for complex targets. Furthermore, three-component reactions, which bring together multiple starting materials in one pot, are a powerful class of cascade processes. Examples include catalyst-free condensations to form functionalized imidazole (B134444) N-oxides and visible-light-induced three-component reactions that install two different functional groups across an alkyne with high regioselectivity. acs.orgrsc.org
Potential for Derivatization Towards New Functional Materials and Bioactive Compounds
The ultimate value of a versatile building block like this compound lies in its potential to be converted into high-value products, including novel functional materials and biologically active compounds. mdpi.com The ability to use its vinyl iodide handle for reliable cross-coupling reactions makes it an ideal precursor for a wide range of complex targets.
In materials science, vinyl-containing monomers are essential for creating polymers with specific electronic or physical properties. For example, derivatives of the target molecule could be used in atom-economical polycondensation reactions to synthesize π-conjugated polymers, which are materials with potential applications in organic electronics such as field-effect transistors (OFETs). mdpi.com
The application in the synthesis of pharmaceuticals and natural products is particularly significant. nih.gov Vinyl iodides are key intermediates in the stereoselective synthesis of many complex natural products and drugs. wikipedia.org Famous examples where vinyl iodide chemistry was critical include the total syntheses of Taxol (an anticancer drug) and Cortistatin A (an anti-angiogenic agent). wikipedia.org The ability to construct trisubstituted macrocyclic alkenes stereoselectively is crucial for synthesizing bioactive macrolides like the epothilones (anticancer) and dolabelide C (cytotoxic). nih.gov Furthermore, functionalized building blocks are often used as starting points for a diverse array of bioactive molecules, such as the use of 3-acetyl indole (B1671886) to prepare a wide range of indole alkaloids with anticancer, antiviral, and antimicrobial properties. researchgate.net This highlights the potential for derivatives of this compound to serve as precursors to new therapeutic agents. nih.gov
Q & A
Q. What meta-analysis approaches reconcile discrepancies in reported synthetic yields of this compound across studies?
- Methodological Answer : Systematic reviews should categorize studies by reaction conditions (solvent, catalyst, temperature) and apply statistical tools (e.g., ANOVA) to identify significant variables. For example, a meta-analysis of acrylate syntheses revealed that microwave-assisted methods improve yields by 15–20% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
